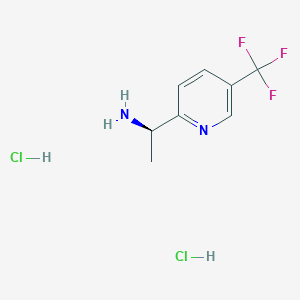

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

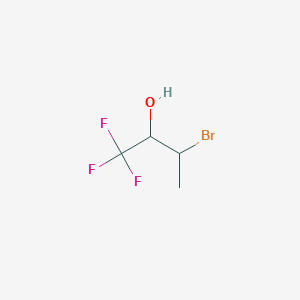

“®-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “trifluoromethyl” group attached to the pyridine ring indicates the presence of a carbon atom bonded to three fluorine atoms. The “®-1-ethanamine” part suggests that it has a chiral center at the first carbon atom in the ethanamine chain .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an appropriate trifluoromethylating agent. The chiral center could be introduced through a resolution process or by using a chiral auxiliary or reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chiral ethanamine chain. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution in the pyridine ring .Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions at the position para to the nitrogen atom in the ring. The trifluoromethyl group might also undergo certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the pyridine ring would make it aromatic and potentially polar. The trifluoromethyl group is highly electronegative, which could also contribute to the compound’s polarity .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

- The compound has been explored for its ability to bind with metals, forming complexes that exhibit unique properties such as DNA binding, nuclease activity, and cytotoxicity. For instance, Cu(II) complexes with tridentate ligands, including structures related to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride", have shown promising DNA binding affinity and nuclease activity, along with low toxicity towards cancer cell lines, which could be beneficial in the development of therapeutic agents (Kumar et al., 2012).

Catalysis

- In catalytic applications, the ligand characteristics of such compounds have been utilized in nickel(II) complexes for transfer hydrogenation reactions. The chiral synthons derived from the compound have been employed in asymmetric catalysis, showcasing moderate catalytic activities and providing insights into the mechanistic pathway of hydrogenation reactions (Kumah et al., 2019).

Materials Science

- Schiff base complexes containing structures analogous to "(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride" have been investigated for their potential in corrosion inhibition on mild steel. These complexes have demonstrated promising results in protecting the steel surface from corrosion, opening avenues for their application in corrosion engineering and materials protection (Das et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;;/h2-5H,12H2,1H3;2*1H/t5-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLTXCGPJHCQRC-ZJIMSODOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2930439.png)

![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)